3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(4-isopropylphenylamino)vinyl)-4-isothiazolecarbonitrile
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Description
3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(4-isopropylphenylamino)vinyl)-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C21H16ClF3N4S2 and its molecular weight is 480.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Impurities
This compound is closely related to the chemical family used in the synthesis of proton pump inhibitors like omeprazole. The review by Saini et al. (2019) focuses on novel methods for the synthesis of omeprazole and its pharmaceutical impurities. The paper discusses the development of proton pump inhibitors and emphasizes the study of various pharmaceutical impurities, with a focus on the novel process of synthesis which is observed to be short and simple. The synthesized impurities of proton pump inhibitors can be utilized for further studies in various aspects, offering insights into the development and quality control of anti-ulcer drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Role in Biochemistry and Pharmacology
Chlorogenic acid (CGA), related to this compound's chemical family, is an abundant isomer among caffeoylquinic acid isomers and has been noted for its diverse biological and pharmacological effects. Naveed et al. (2018) highlight the significance of CGA in various therapeutic roles like antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and others. The review suggests that CGA can modulate lipid metabolism and glucose, potentially treating disorders like hepatic steatosis, cardiovascular disease, and diabetes. This underlines the possibility of chemicals in the same family, including the compound , to have significant biochemical and pharmacological applications (Naveed et al., 2018).
Polymer and Material Science
Prozorova and Pozdnyakov (2023) conducted a study on the physicochemical, dielectric, and proton-conducting properties of composite polymer materials based on 1H-1,2,4-triazole, a chemical relative of the compound . Their review establishes that these materials are promising for the development of proton-conducting fuel cell membranes. They significantly improve the characteristics of electrolyte membranes, increase thermal stability, electrochemical stability, mechanical strength, and provide high ionic conductivity. This opens avenues for the use of related compounds in advanced material sciences and engineering applications (Prozorova & Pozdnyakov, 2023).
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[(E)-2-(4-propan-2-ylanilino)ethenyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4S2/c1-12(2)13-3-5-15(6-4-13)27-8-7-18-16(10-26)19(29-31-18)30-20-17(22)9-14(11-28-20)21(23,24)25/h3-9,11-12,27H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWKUKQREWXISY-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C/C2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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